2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one
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Overview
Description
2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one is a heterocyclic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one can be achieved through several methods. One common approach involves the reaction of N-isopropyl-4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine as an acid-binding agent . This reaction is carried out under mild conditions, resulting in high yield and purity, making it suitable for industrial production.
Industrial Production Methods
For industrial-scale production, the method involving N-isopropyl-4-fluoroaniline and chloroacetyl chloride is preferred due to its simplicity and efficiency. The use of triethylamine as an acid-binding agent ensures that the reaction proceeds smoothly, and the recovery of triethylamine further enhances the cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of π-electrons.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted indole compounds.
Scientific Research Applications
2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications are being explored in drug development.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound binds to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives share structural similarities and exhibit similar biological activities.
Pyrrolidine Derivatives: These compounds, characterized by a five-membered ring, also show diverse biological activities and are used in drug discovery.
Uniqueness
2-(4-Fluorophenyl)-3-imino-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and stability. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
89611-46-1 |
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Molecular Formula |
C14H13FN2O |
Molecular Weight |
244.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-imino-4,5,6,7-tetrahydroisoindol-1-one |
InChI |
InChI=1S/C14H13FN2O/c15-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)14(17)18/h5-8,16H,1-4H2 |
InChI Key |
WXHJKIWCUBHTKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=N)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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